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Compound of Interest

1,1-
Compound Name:
Bis(bromomethyl)cyclopropane

Cat. No. B1278821

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1,1-Bis(bromomethyl)cyclopropane (CAS No. 29086-41-7). Due to the limited
availability of public experimental spectra for this specific molecule, this document combines
reported qualitative data with predicted spectroscopic values to offer a detailed analytical
profile. The information herein is intended to support research, synthesis, and characterization
efforts involving this versatile chemical intermediate.

Chemical and Physical Properties

1,1-Bis(bromomethyl)cyclopropane is a halogenated derivative of cyclopropane with the
molecular formula CsHsBr2.[1][2] It serves as a key building block in organic synthesis,
particularly in the preparation of more complex cyclopropane and cyclobutane derivatives.[1]
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Property Value

CAS Number 29086-41-7

Molecular Formula CsHsBr2

Molecular Weight 227.93 g/mol [1][2]
Appearance Colorless to light yellow liquid
Purity >96%|2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 1,1-
Bis(bromomethyl)cyclopropane, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,1-
Bis(bromomethyl)cyclopropane, the following signals are expected.

2.1.1. *H NMR Spectroscopy

Published qualitative data suggests characteristic chemical shift ranges for the protons in this
molecule.[1] A more detailed, predicted spectrum is presented below.

Table 1: Predicted 'H NMR Spectral Data for 1,1-Bis(bromomethyl)cyclopropane

] Predicted
Predicted . .
. . . Predicted Coupling )
Assighment Chemical Shift Lo Integration
Multiplicity Constant (J,
(3, ppm)
Hz)

-CHz2-

0.8-1.0 Singlet - 4H
(cyclopropyl)
-CH2Br ]

3.5-37 Singlet - 4H
(bromomethyl)
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2.1.2. 13C NMR Spectroscopy

Based on the molecular structure, three distinct carbon environments are expected in the 13C
NMR spectrum.

Table 2: Predicted 3C NMR Spectral Data for 1,1-Bis(bromomethyl)cyclopropane

Assignment Predicted Chemical Shift (6, ppm)
C-C-(CH2Br)2 (quaternary) 25-35
-CHz- (cyclopropyl) 15-25
-CHz2Br (bromomethyl) 30-40

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. The
expected vibrational frequencies for 1,1-Bis(bromomethyl)cyclopropane are listed below.

Table 3: Predicted IR Absorption Data for 1,1-Bis(bromomethyl)cyclopropane

Wavenumber (cm~—2) Vibration Type Functional Group
3080 - 3000 C-H Stretch Cyclopropane

2960 - 2850 C-H Stretch -CH2-

1450 - 1400 C-H Bend (Scissoring) -CHz-

1020 - 1000 Cyclopropane Ring Vibration Cyclopropane

650 - 550 C-Br Stretch Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 1,1-Bis(bromomethyl)cyclopropane
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mlz lon Comments

Molecular ion peak (M*). The
isotopic pattern is
226, 228, 230 [CsHsBr2]* characteristic of a molecule

containing two bromine atoms.

[1]

147, 149 [M - Br]* Loss of one bromine atom.

[M ZB H] f t r ine atoms
and a |Iydrogell atom.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

described above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 1,1-Bis(bromomethyl)cyclopropane is
dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCIz) in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical
shift referencing (0 ppm).

Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

IH NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a
spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good
signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is
necessary. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
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Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform, followed by phase and baseline correction.

IR Spectroscopy

Sample Preparation: As 1,1-Bis(bromomethyl)cyclopropane is a liquid, a neat spectrum
can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or
potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the instrument, and the sample spectrum is acquired. The
instrument typically scans the mid-infrared range (4000-400 cm™1). The final spectrum is
presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas
Chromatography (GC) system, which separates the compound from any potential impurities.
A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl
acetate) is injected into the GC.

GC Conditions: A capillary column suitable for separating semi-volatile organic compounds
(e.g., a DB-5ms) is used. The oven temperature is programmed to ramp from a low initial
temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the
compound.

lonization: Electron lonization (El) at 70 eV is a standard method for generating ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass
analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 1,1-Bis(bromomethyl)cyclopropane.

4 Sample Preparation )
1,1-Bis(bromomethyl)cyclopropane
Dissolve in CDCI3 Prepare Neat Sample Dilute for GC-MS
- ’l /

Spectroscop c Analysis

NMR Spectrometer FTIR Spectrometer GC-MS System

|
|
4 ¢ Data Processmg & Interpretation

Process NMR Data Process IR Spectrum Process Mass Spectrum
Structure Elucidation

Click to download full resolution via product page

~

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,1-
Bis(bromomethyl)cyclopropane: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1278821#spectroscopic-data-of-1-1-bis-
bromomethyl-cyclopropane-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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